Deoxyfusapyrone
Overview
Description
Deoxyfusapyrone is a bioactive secondary metabolite isolated from Fusarium semitectum . It is an antifungal alpha-pyrone and shows strong antibiotic activity towards Geotrichum candidum .
Synthesis Analysis
A convergent and modular synthesis has been devised to construct the eight diastereoisomers of deoxyfusapyrone . The synthesis of the complex polyene chain is reported as is its connection to the pyrone moiety that is in the middle of the structure of the final target molecule . The structures of the new compounds were elucidated by a combination of spectroscopic methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), along with chemical reactions and calculations of NMR and ECD spectra .Chemical Reactions Analysis
The structures of the new compounds were elucidated by a combination of spectroscopic methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), along with chemical reactions and calculations of NMR and ECD spectra .Physical And Chemical Properties Analysis
The molecular weight of Deoxyfusapyrone is 590.8 g/mol . The IUPAC name is 3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one .Scientific Research Applications
Synthesis and Structure
Deoxyfusapyrone, a complex polyene chain molecule, has been a subject of interest in synthetic organic chemistry. Organ and Wang (2003) developed a convergent and modular synthesis to construct the diastereoisomers of deoxyfusapyrone, focusing on the synthesis of its complex polyene chain and its connection to the pyrone moiety (Organ & Wang, 2003). This work highlights the chemical challenges and innovations in synthesizing such a structurally complex molecule.
Antifungal and Biological Properties
Deoxyfusapyrone has demonstrated significant antifungal activity. Altomare et al. (2000) explored its biological characterization, finding that it exhibits considerable antifungal activity against several plant pathogenic and/or mycotoxigenic filamentous fungi (Altomare et al., 2000). Their research suggests the potential of deoxyfusapyrone in biotechnological applications, specifically in agriculture for controlling fungal diseases.
Potential in Biotechnology
The study by Hiramatsu et al. (2006) isolated deoxyfusapyrone from a marine-derived fungus, confirming its antimicrobial activities. This discovery points towards its potential use in developing new antimicrobial agents, especially for marine-related applications (Hiramatsu et al., 2006).
Structure-Activity Relationships
Understanding the structure-activity relationships of deoxyfusapyrone is crucial for its potential applications. Altomare et al. (2004) conducted studies on derivatives of deoxyfusapyrone, assessing their zootoxicity and antifungal activity. This research provides insights into how structural modifications can influence its biological properties and potential applications (Altomare et al., 2004).
properties
IUPAC Name |
3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O8/c1-8-9-10-11-12-21(2)15-23(4)17-24(5)16-22(3)13-14-28(38)34(6,7)29-19-26(36)30(33(40)42-29)32-31(39)27(37)18-25(20-35)41-32/h13-14,16-17,19,21,24-25,27-28,31-32,35-39H,8-12,15,18,20H2,1-7H3/b14-13+,22-16+,23-17-/t21?,24?,25-,27-,28?,31+,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMMGDLQIQYRDA-PWVYRXAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CC(=CC(C)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)C/C(=C\C(C)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxyfusapyrone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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